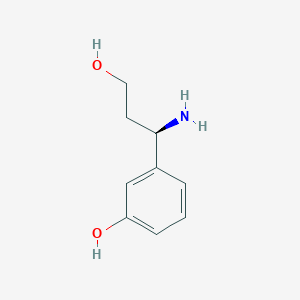

(r)-3-(1-Amino-3-hydroxypropyl)phenol

Description

Significance of Enantiomeric Purity in Active Pharmaceutical Ingredients and Chemical Building Blocks

The significance of enantiomeric purity in the pharmaceutical industry cannot be overstated. Enantiomers, the non-superimposable mirror-image forms of a chiral drug, can exhibit markedly different pharmacological and toxicological profiles. nih.govorganic-chemistry.org This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. dntb.gov.ua One enantiomer may produce the desired therapeutic effect (the eutomer), while the other (the distomer) could be less active, inactive, or even responsible for adverse effects. dntb.gov.uaconicet.gov.ar

Consequently, regulatory bodies worldwide show a strong preference for the development of single-enantiomer drugs over racemic mixtures (a 1:1 mixture of both enantiomers). nih.gov This "chiral switch" from racemates to pure enantiomers aims to enhance therapeutic efficacy and improve safety profiles. conicet.gov.ar The demand for enantiomerically pure compounds extends to chemical building blocks, as their use in synthesis is essential for producing the final active pharmaceutical ingredient (API) with the correct stereochemistry, thereby avoiding costly and complex separation steps later in the manufacturing process. organic-chemistry.org Various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents, are employed to determine and ensure the enantiomeric purity of APIs and their precursors. acs.org

Overview of (R)-3-(1-Amino-3-hydroxypropyl)phenol within the Class of Hydroxylated Phenethylamine (B48288) Analogs

This compound belongs to the broader class of hydroxylated phenethylamine analogs. The core phenethylamine structure, a phenyl ring attached to an ethylamine (B1201723) side chain, is a common scaffold in a vast number of biologically active compounds, including neurotransmitters and hormones. mdpi.comsunyempire.edu Modifications to the phenyl ring and the side chain give rise to a wide array of derivatives with diverse pharmacological activities. mdpi.com

Hydroxylated phenethylamine analogs, characterized by the presence of one or more hydroxyl groups on the phenyl ring, are particularly significant in medicinal chemistry. mdpi.comnih.gov The position and number of hydroxyl groups can profoundly influence a molecule's interaction with biological targets. This compound, with its hydroxyl group at the meta-position of the phenyl ring and a chiral 1-amino-3-hydroxypropyl side chain, is a valuable chiral building block. nih.govchemicalregister.com Its structural features, including the primary amine, a secondary alcohol, and a phenolic hydroxyl group, provide multiple points for chemical modification, making it a versatile precursor in the synthesis of more complex molecules. A closely related compound, Metaraminol, which is also a hydroxylated phenethylamine analog, is used as a vasopressor to treat hypotension. acs.orgpharmaffiliates.comchemicalbook.com

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

3-[(1R)-1-amino-3-hydroxypropyl]phenol |

InChI |

InChI=1S/C9H13NO2/c10-9(4-5-11)7-2-1-3-8(12)6-7/h1-3,6,9,11-12H,4-5,10H2/t9-/m1/s1 |

InChI Key |

YWBVXJDWRKZBLW-SECBINFHSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)O)[C@@H](CCO)N |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(CCO)N |

Origin of Product |

United States |

Chemical and Physical Properties of R 3 1 Amino 3 Hydroxypropyl Phenol

The precise characterization of a chemical compound's properties is fundamental to its application in research and synthesis. The following table summarizes the key chemical and physical properties of (R)-3-(1-Amino-3-hydroxypropyl)phenol.

| Property | Value |

| IUPAC Name | 3-[(1R)-1-amino-3-hydroxypropyl]phenol |

| Synonyms | This compound, (R)-3-(3-hydroxyphenyl)-beta-alaninol |

| CAS Number | 1212854-19-7 |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

| Chirality | (R) |

Synthetic Routes to R 3 1 Amino 3 Hydroxypropyl Phenol

The synthesis of enantiomerically pure compounds like (R)-3-(1-Amino-3-hydroxypropyl)phenol is a key challenge in organic chemistry. Generally, two main strategies are employed: the resolution of a racemic mixture or an asymmetric synthesis that directly produces the desired enantiomer.

Common synthetic approaches to chiral 1,3-amino alcohols often involve the stereoselective reduction of a corresponding β-amino ketone or the hydroamination of an allylic alcohol. nih.gov For instance, a general method for the asymmetric synthesis of γ-amino alcohols involves the copper-catalyzed hydroamination of unprotected allylic alcohols, which can yield chiral 1,3-amino alcohols with high regioselectivity and enantioselectivity. nih.gov

While a specific, detailed industrial synthesis for this compound is not widely published, general methods for producing such compounds can be inferred. One potential route could start from a suitable phenolic precursor, such as 3-hydroxyacetophenone. This starting material could undergo a series of reactions, including the introduction of a nitrogen-containing group and a subsequent stereoselective reduction to create the chiral center with the desired (R)-configuration. The use of chiral catalysts or auxiliaries is crucial in such asymmetric syntheses to ensure a high enantiomeric excess of the final product. nih.gov

Computational Chemistry and Molecular Modeling Investigations of R 3 1 Amino 3 Hydroxypropyl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule. This information is critical for creating a detailed profile of a molecule's electronic structure and predicting its chemical reactivity.

For (R)-3-(1-amino-3-hydroxypropyl)phenol, such calculations can reveal key electronic descriptors. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution across the molecule. The MEP map identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are essential for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a protein target.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability (phenol ring) |

| LUMO Energy | -0.9 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.9 eV | Reflects chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measures the molecule's overall polarity |

| Mulliken Atomic Charges | ||

| Phenolic Oxygen | -0.65 e | High negative charge, potential H-bond acceptor |

| Amino Nitrogen | -0.80 e | High negative charge, potential H-bond donor/acceptor |

| Hydroxyl Oxygen | -0.68 e | High negative charge, potential H-bond acceptor/donor |

Note: The data in this table is representative and for illustrative purposes to demonstrate the output of quantum chemical calculations.

Molecular Docking Studies of this compound and its Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding how a ligand might interact with a protein's active site at an atomic level. nih.gov

The primary goal of molecular docking is to predict the binding mode and interactions between a ligand and a protein. nih.gov The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on a force field. For this compound, docking studies would identify key amino acid residues in the active site that form stabilizing interactions. nih.gov

These interactions typically include:

Hydrogen Bonds: Formed between the ligand's hydroxyl and amino groups (as donors or acceptors) and polar residues in the protein's active site.

Pi-Pi Stacking: An interaction between the ligand's phenol (B47542) ring and aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Hydrophobic Interactions: Occurring between the non-polar parts of the ligand and hydrophobic pockets within the active site.

Electrostatic Interactions: Between charged groups on the ligand and oppositely charged residues in the protein.

Table 2: Predicted Ligand-Protein Interactions for this compound in a Hypothetical Kinase Active Site

| Interaction Type | Ligand Group | Protein Residue | Distance (Å) |

| Hydrogen Bond | Amino Group (-NH₂) | Asp145 (Carbonyl O) | 2.9 |

| Hydrogen Bond | Propyl Hydroxyl (-OH) | Glu91 (Carboxylate O) | 2.8 |

| Hydrogen Bond | Phenolic Hydroxyl (-OH) | Thr88 (Hydroxyl O) | 3.1 |

| Pi-Pi Stacking | Phenol Ring | Phe89 | 4.2 |

| Hydrophobic | Propyl Chain | Val34, Leu133 | N/A |

Note: The data in this table is representative of a typical docking result and is for illustrative purposes only.

A critical output of molecular docking simulations is the scoring function, which estimates the binding affinity (often expressed as a binding energy, ΔG, in kcal/mol) of the ligand for the protein. researchgate.net Lower (more negative) binding energy values suggest a more stable and favorable interaction. These scores allow for the ranking of different compounds or different binding poses of the same compound.

By comparing the predicted binding affinities of this compound with its rationally designed derivatives, researchers can perform in silico structure-activity relationship (SAR) studies. This helps in identifying which chemical modifications might enhance binding potency. For example, adding or removing functional groups can be simulated to see how it affects the interaction score.

Table 3: Predicted Binding Affinities for this compound and Hypothetical Derivatives

| Compound | Modification | Predicted Binding Affinity (kcal/mol) |

| This compound | Parent Compound | -7.5 |

| Derivative A | Methylation of Phenolic OH | -6.8 |

| Derivative B | Fluorination of Phenol Ring | -7.9 |

| Derivative C | Extension of Propyl Chain | -7.2 |

Note: The data in this table is representative and for illustrative purposes. Actual values would depend on the specific protein target and scoring function used.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability Studies

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the protein, and the stability of their complex. brunel.ac.ukmdpi.com

An MD simulation of the this compound-protein complex, starting from a docked pose, can validate the stability of the predicted interactions. The trajectory is analyzed to monitor key metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). researcher.life

RMSD: Measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable RMSD value for the complex indicates that the simulation has reached equilibrium and the ligand remains stably bound.

RMSF: Calculates the fluctuation of individual amino acid residues or ligand atoms around their average positions. High RMSF values in certain protein regions can indicate flexibility, which may be important for function or ligand entry/exit. For the ligand, RMSF can show which parts of the molecule are most mobile within the binding pocket.

Table 4: Representative MD Simulation Stability Metrics for a Ligand-Protein Complex

| Parameter | System | Average Value | Interpretation |

| RMSD (Backbone) | Protein-Ligand Complex | 2.1 Å | The complex is structurally stable over the simulation time. |

| RMSD (Ligand) | This compound | 1.3 Å | The ligand maintains a stable binding pose in the active site. |

| RMSF (Active Site) | Key Binding Residues | < 1.5 Å | Residues interacting with the ligand are relatively stable. |

| RMSF (Loop Region) | Residues 150-160 | 3.5 Å | A flexible loop region distant from the active site. |

Note: The data in this table is representative of a typical MD simulation analysis and is for illustrative purposes.

MD simulations are typically performed in an explicit solvent environment, usually water, which mimics physiological conditions. This is crucial for accurately modeling the behavior of the system, as water molecules can play a direct role in mediating ligand-protein interactions. Water molecules can form hydrogen bond bridges between the ligand and protein, or they can be displaced from the active site upon ligand binding, which has significant energetic consequences (the hydrophobic effect).

By analyzing the conformational landscape of this compound both in solution and when bound to a protein, MD simulations can reveal how the protein environment and surrounding solvent restrict its rotational freedom. The solvent's influence on the orientation of the flexible hydroxypropyl and amino groups is particularly important for determining the most favorable binding conformation.

Structure-Activity Relationship (SAR) Derivation through In Silico Approaches

In silico, or computational, methods are pivotal in modern medicinal chemistry for deriving Structure-Activity Relationships (SAR). These approaches allow for the systematic study of how a molecule's chemical structure relates to its biological activity, facilitating the rational design of more effective compounds. For chiral amino-phenols like this compound, these techniques are instrumental in understanding the structural features crucial for specific biological interactions.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com The goal is to develop a predictive model that can estimate the activity of novel, unsynthesized molecules. explorationpub.com

The development of a robust QSAR model involves several key steps. explorationpub.com First, a dataset of compounds with known activities is collected and randomly divided into a training set, for generating the model, and a test set, for validating its predictive power. explorationpub.com A crucial step is molecular alignment, where all compounds in the dataset are superimposed based on a common structural scaffold to ensure a consistent frame of reference. explorationpub.com

For phenol derivatives, QSAR studies often employ quantum chemical reactivity descriptors to characterize the molecules. nih.gov These descriptors, which can be calculated using various computational methods, provide insight into the electronic properties of the compounds. A study on the toxicity of 50 phenol derivatives demonstrated the importance of descriptors such as molecular weight, hardness, chemical potential, total energy, and the electrophilicity index. nih.gov The reliability of QSAR models is assessed using statistical metrics like the squared correlation coefficient (r²) and the cross-validation coefficient (q² or r(cv)²). nih.govexplorationpub.com A comparative study highlighted that models built using Density Functional Theory (DFT) calculations often have higher predictive power than those using semi-empirical methods like AM1 or PM3. nih.gov

Table 1: Comparison of QSAR Model Performance for Phenol Derivatives Using Different Computational Methods Data sourced from a comparative QSAR study on phenol derivatives. nih.gov

| Computational Method | Squared Correlation Coefficient (r²) | Cross-Validation Coefficient (r(cv)²) |

| AM1 | 0.88 | 0.78 |

| PM3 | 0.85 | 0.70 |

| PM5 | 0.85 | 0.71 |

| DFT (B88-PW91/DZVP) | 0.91 | 0.88 |

These findings illustrate how the choice of computational method directly impacts the robustness and predictive accuracy of the resulting QSAR model. nih.gov Such models are invaluable for screening virtual libraries of this compound analogues to prioritize candidates for synthesis and biological testing.

Molecular fingerprints are digital representations of a molecule's structure, encoded as a series of bits or numbers. Each position in the fingerprint corresponds to the presence or absence of a specific structural feature or substructure. These fingerprints allow for rapid computational analysis, including similarity searching, clustering, and diversity analysis of large chemical databases.

The information encoded in a fingerprint is derived from various computed molecular descriptors. These descriptors capture different aspects of the molecule's physicochemical properties and topology.

Table 2: Examples of Computed Molecular Descriptors Used in Fingerprinting Descriptor types commonly found in chemical databases like PubChem. nih.govnih.gov

| Descriptor Type | Description | Example Information |

| IUPAC Name | The systematic name assigned by the International Union of Pure and Applied Chemistry. | 3-(2-amino-1-hydroxypropyl)phenol nih.gov |

| SMILES | (Simplified Molecular-Input Line-Entry System) A line notation for encoding molecular structures. | CC(C(C1=CC(=CC=C1)O)O)N nih.gov |

| InChIKey | A short, fixed-length character string that identifies a chemical compound. | WXFIGDLSSYIKKV-UHFFFAOYSA-N nih.gov |

| Molecular Weight | The mass of one mole of the substance. | 167.20 g/mol nih.gov |

| XLogP3 | A computed value for the logarithm of the octanol/water partition coefficient, indicating lipophilicity. | -0.4 nih.gov |

| Polar Surface Area | The sum of surfaces of polar atoms in a molecule, related to membrane permeability. | 66.5 Ų nih.gov |

By converting such descriptors into a fingerprint format, researchers can efficiently navigate vast chemical spaces to discover derivatives of this compound with optimized characteristics. explorationpub.comnih.gov

Theoretical Mechanistic Studies of Chemical Transformations Involving Chiral Amino-Phenols

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions at the molecular level. advancedsciencenews.com For transformations involving chiral compounds like this compound, theoretical studies are essential for understanding the origins of stereoselectivity—why one enantiomer or diastereomer is formed preferentially over another. nih.govadvancedsciencenews.com These studies often involve calculating the energies of reactants, transition states, and products to map out the entire reaction pathway.

A key area of investigation is catalysis, where computational models can reveal how a chiral catalyst interacts with a substrate to control the stereochemical outcome of a reaction. advancedsciencenews.com For example, in a study of a copper-catalyzed Henry reaction using a library of chiral imidazoline-aminophenol ligands, a specific ligand was found to yield the product with 95% enantiomeric excess (ee). nih.gov Theoretical mechanistic studies for such a system would involve modeling the "reaction sphere," analyzing the non-covalent interactions within the catalyst-substrate complex, and calculating the energy difference between the transition states leading to the (R) and (S) products. nih.gov Understanding these subtle energetic differences is key to rationally designing even more selective catalysts. advancedsciencenews.com

The influence of reaction conditions on reaction pathways can also be effectively modeled. A study on the co-condensation reaction of 1,3-dimethylolurea with phenol demonstrated how pH dramatically alters the reaction mechanism. mdpi.com Under alkaline and weak acidic conditions, self-condensation reactions of the urea-formaldehyde (UF) monomers were dominant. mdpi.com However, under strong acidic conditions (pH = 2), co-condensation between the phenol and UF monomers became the major pathway. mdpi.com Theoretical calculations rationalized this by showing the high reactivity of a methylolphenol carbocation intermediate, which is preferentially formed under strong acid, toward the amino compound. mdpi.com

Table 3: Effect of pH on the Condensation Reaction of 1,3-Dimethylolurea and Phenol Data adapted from a 13C-NMR study on co-condensation reactions. mdpi.com

| Reaction Condition | Predominant Reaction Type | Relative Content of Co-Condensed Product |

| Alkaline (pH = 10) | Self-condensation | Very limited |

| Weak Acidic (pH = 6) | Self-condensation (among UF monomers) | Not observed |

| Strong Acidic (pH = 2) | Co-condensation | 53.3% |

In Vitro Biochemical and Mechanistic Studies of R 3 1 Amino 3 Hydroxypropyl Phenol

Enzyme-Substrate Interactions and Biotransformation Pathways

Kinetic Characterization of Enzymatic Metabolism (e.g., Tyrosinase for related phenols)

No studies were identified that provide a kinetic characterization of the enzymatic metabolism of (R)-3-(1-Amino-3-hydroxypropyl)phenol. While research into the enzymatic browning and metabolism of other phenolic compounds by enzymes such as tyrosinase is extensive, specific kinetic data, including Michaelis-Menten constants (K_m) and maximum reaction velocities (V_max), for this compound are not documented in the available literature.

For context, studies on other p-aminophenol derivatives have shown varied interactions with tyrosinase. For instance, some derivatives exhibit inhibitory effects on tyrosinase activity. nih.gov However, without direct experimental data, it is not possible to extrapolate these findings to this compound.

Identification of Specific Metabolizing Enzymes

The specific enzymes responsible for the metabolism of this compound have not been identified in the scientific literature. Generally, phenolic compounds and their derivatives are metabolized in humans by a range of enzymes, including sulfotransferases, UDP-glucuronosyltransferases, and cytochrome P450 oxidases. However, dedicated studies to identify the specific isozymes involved in the biotransformation of this compound are absent.

Receptor Binding Profiling and Functional Assays

There is no publicly available research detailing the receptor binding profile or functional activity of this compound.

Assessment of Ligand-Receptor Affinity and Selectivity

No data from receptor binding assays, such as radioligand binding studies, are available to determine the affinity (e.g., K_i or K_d values) and selectivity of this compound for any specific biological receptors.

Mechanistic Exploration of Receptor Agonism or Antagonism for Phenethylamine (B48288) Analogs

While this compound shares structural similarities with phenethylamine analogs, which are known to interact with various receptors (e.g., adrenergic, dopaminergic, and serotonergic receptors), there are no functional assay data to characterize its potential agonistic or antagonistic effects. Mechanistic studies to elucidate its functional activity at any receptor are not present in the available scientific literature.

Enzyme Inhibition Kinetics and Mechanism of Action

There is a lack of information regarding the enzyme inhibition kinetics and the mechanism of action of this compound.

Determination of Half-Maximal Inhibitory Concentrations (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. It quantifies the concentration of a substance required to inhibit a given process by 50%. Despite extensive searches of scientific databases and literature, no specific studies detailing the IC50 values of this compound against any specific enzyme or biological target have been found in the public domain.

| Target Enzyme/Process | IC50 Value | Source |

| Not Available | Not Available | Not Available in Public Domain |

The table above reflects the absence of publicly available data.

Elucidation of Inhibition Type (e.g., Competitive, Non-competitive)

The mechanism by which a compound inhibits an enzyme can be classified into several types, such as competitive, non-competitive, uncompetitive, or mixed inhibition. These classifications are determined through kinetic studies that analyze the effect of the inhibitor on the enzyme's reaction rates at varying substrate concentrations.

Currently, there are no published studies that have investigated or elucidated the specific type of enzyme inhibition for this compound. Therefore, it is not possible to specify whether it acts as a competitive, non-competitive, or other type of inhibitor on any particular enzyme.

| Target Enzyme | Inhibition Type | Method of Determination | Source |

| Not Available | Not Available | Not Available | Not Available in Public Domain |

The table above reflects the absence of publicly available data.

Future Directions and Emerging Research Avenues for R 3 1 Amino 3 Hydroxypropyl Phenol

Development of Novel, Highly Stereoselective Synthetic Routes

The efficient synthesis of enantiomerically pure compounds like (R)-3-(1-Amino-3-hydroxypropyl)phenol is a cornerstone of modern pharmaceutical and chemical research. numberanalytics.com Future investigations are focused on developing more advanced and highly stereoselective synthetic methodologies that improve upon traditional approaches.

Advanced Catalytic Systems: Research is moving towards the use of novel chiral catalysts, including transition metal complexes and organocatalysts, to achieve high enantioselectivity. chiralpedia.com For instance, chiral phosphoric acids have demonstrated significant potential in catalyzing asymmetric reactions. rsc.org The development of catalysts specifically tailored for the synthesis of substituted amino alcohols could provide more direct and efficient routes.

Biocatalysis and Enzymatic Methods: The use of enzymes, such as transaminases and laccases, offers a green and highly selective alternative for producing chiral amines and alcohols. rsc.org A one-pot, two-step bienzymatic strategy has been shown to effectively convert racemic secondary alcohols into enantioenriched amines with excellent selectivity (90–99% ee). rsc.org Future work may involve engineering enzymes like NADPH-dependent meso-diaminopyrimidate dehydrogenase (PvDAPDH) for the stereoselective reductive amination of ketone precursors, a method that has shown success in producing other bichiral amino alcohols. nih.gov

Electrocatalytic Approaches: A recently developed electrocatalytic radical cross-coupling method provides a streamlined, modular, and scalable approach to synthesizing substituted amino alcohols. nih.gov This technique, which utilizes a serine-derived chiral carboxylic acid, avoids the extensive use of protecting groups and has been demonstrated on a 72-gram scale, highlighting its potential for industrial application. nih.gov

Multi-Component Reactions: The development of one-pot, three-component reactions, such as those using boronic acids, offers a facile and efficient way to produce anti-α-(difluoromethyl)-β-amino alcohols stereoselectively. acs.org Adapting such methodologies could simplify the synthesis of this compound and its derivatives.

A comparison of potential future synthetic strategies is outlined in the table below.

| Synthetic Strategy | Key Features | Potential Advantages |

| Advanced Catalysis | Utilizes novel chiral metal complexes or organocatalysts. chiralpedia.comrsc.org | High efficiency, broad substrate scope, and precise stereocontrol. numberanalytics.commdpi.com |

| Biocatalysis | Employs enzymes like transaminases for asymmetric amination. rsc.org | High stereoselectivity, mild reaction conditions, environmentally friendly. |

| Electrocatalysis | Uses radical cross-couplings with chiral acids. nih.gov | Modular, scalable, avoids extensive protecting groups. nih.gov |

| Multi-Component Reactions | Combines multiple starting materials in a single step. acs.org | Increased efficiency, reduced waste, simplified purification. |

Exploration of this compound as a Chiral Building Block in Complex Molecule Synthesis

The distinct functional groups of this compound make it an attractive chiral building block for the synthesis of more complex molecules, particularly those with pharmaceutical relevance. chemicalregister.comevitachem.com Its structure contains a stereocenter and multiple reaction sites—the amino group, the hydroxyl group, and the phenolic ring—that can be selectively modified.

Future research will likely focus on using this compound as a scaffold to construct a variety of complex structures. For example, the primary amine can be a nucleophile in reactions to form amides or larger amine structures. The hydroxyl group can be derivatized to form ethers or esters, and the phenol (B47542) ring is amenable to electrophilic aromatic substitution, allowing for the introduction of further functionality. evitachem.com This versatility makes it a valuable starting material for creating libraries of chiral compounds for drug discovery and for the total synthesis of natural products containing the amino alcohol motif. acs.orgresearchgate.net The development of synthetic routes to key intermediates, such as 6α/β−3-dehydroxynaltrexamines, underscores the importance of such building blocks in creating selective opioid ligands. nih.gov

Advanced Computational Modeling for Predictive Biochemical Studies

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical and biological research. mdpi.comemanresearch.org For this compound, these techniques offer a powerful way to predict its interactions with biological targets and to understand its physicochemical properties without extensive laboratory work.

Molecular Docking and Virtual Screening: These methods can be used to predict the binding affinity and mode of interaction of this compound with various enzymes and receptors. mdpi.comscielo.org.mx This is particularly relevant for identifying potential new biological targets and for designing derivatives with enhanced activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. emanresearch.orgnih.gov By developing QSAR models for a series of derivatives of this compound, researchers can predict the activity of new, unsynthesized analogs, thereby streamlining the drug discovery process. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the dynamic behavior of the compound and its complexes with biological macromolecules over time. mdpi.com This can help in understanding the mechanism of action and the factors governing binding affinity and selectivity.

The application of these computational tools is expected to accelerate the exploration of the biochemical and pharmacological potential of this compound and guide the synthesis of new, more potent, and selective molecules. nih.gov

| Computational Method | Application for this compound | Predicted Outcome |

| Molecular Docking | Predicting binding to protein targets. mdpi.com | Identification of potential biological targets and binding modes. |

| QSAR | Relating structural features to biological activity. emanresearch.org | Guiding the design of derivatives with improved potency. |

| MD Simulations | Simulating the dynamic behavior of the molecule in a biological environment. mdpi.com | Understanding conformational changes and interaction stability. |

Integration of "Omics" Technologies in Mechanistic Research

To fully understand the biological effects of this compound, a systems-level approach is necessary. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive view of the molecular pathways modulated by this compound. nih.govnih.gov

Transcriptomics (RNA-Seq): This technology can identify changes in gene expression in cells or tissues upon treatment with the compound, revealing the genetic pathways that are activated or suppressed. mdpi.com

Proteomics: By analyzing changes in the levels of thousands of proteins, proteomics can uncover the downstream effects of the compound on cellular machinery and signaling networks. nih.govnih.gov

Metabolomics: This approach profiles the small-molecule metabolites within a biological system, offering a direct snapshot of the physiological or pathological state. nih.gov It can reveal how this compound alters cellular metabolism.

Integrating data from these different "omics" platforms can help construct a detailed picture of the compound's mechanism of action, identify biomarkers of its effects, and potentially uncover new therapeutic applications. nih.govmdpi.com For example, multi-omics profiling has been used to understand the effects of other phenolic compounds on the microbiota-gut-brain axis. researchgate.net This holistic approach is crucial for translating basic research findings into clinical practice. nih.gov

Application in Specialized Materials Science Research and Catalyst Development

The unique chiral structure of this compound also suggests potential applications beyond biology and medicine, particularly in materials science and asymmetric catalysis.

Chiral Polymers and Materials: The bifunctional nature of the molecule (amine and alcohol) makes it a candidate for polymerization into chiral materials. These materials could have interesting optical properties or be used in chiral separation technologies. The phenolic group offers another site for polymerization or for grafting onto surfaces to create chiral stationary phases for chromatography.

Ligand in Asymmetric Catalysis: Chiral amino alcohols are well-known ligands in asymmetric catalysis. acs.org The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can direct the stereochemical outcome of a chemical reaction. numberanalytics.comchiralpedia.com Future research could explore the use of this compound and its derivatives as ligands for a variety of metal-catalyzed asymmetric transformations, such as hydrogenations, cycloadditions, or aldol (B89426) reactions. numberanalytics.com The development of new chiral ligands is a continuous effort in chemistry to achieve higher efficiency and selectivity in the synthesis of enantiomerically pure compounds. rsc.org

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for (R)-3-(1-Amino-3-hydroxypropyl)phenol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination of a phenolic precursor with an amino alcohol. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactant solubility and reaction rates .

- Catalysts : Palladium or nickel catalysts improve yield in reductive amination steps .

- Temperature control : Reactions are often conducted at 60–80°C to balance kinetics and side-reaction suppression .

- Experimental Design Tip : Use fractional factorial designs to test solvent-catalyst-temperature interactions. Monitor purity via HPLC and adjust reaction time accordingly.

Q. How can spectroscopic methods (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for aromatic protons (δ 6.5–7.5 ppm), hydroxypropyl protons (δ 3.5–4.5 ppm), and amino protons (δ 1.5–2.5 ppm). Chiral centers require 2D NOESY for stereochemical confirmation .

- ¹³C NMR : Verify the phenolic carbon (δ 150–160 ppm) and propyl chain carbons (δ 40–70 ppm) .

- IR : Detect O–H (3200–3600 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches.

- MS : Molecular ion peak at m/z 167.21 (C₉H₁₃NO₂) confirms molecular weight .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-certified respirators if aerosolization is possible .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation risks .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity, and what methods ensure enantiomeric purity?

- Methodological Answer :

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/ethanol mobile phases to separate enantiomers .

- Biological Assays : Compare (R)- and (S)-enantiomers in enzyme inhibition assays (e.g., kinase or protease targets). For example, the (R)-form may show higher affinity due to spatial compatibility with active sites .

- Data Analysis : Apply molecular docking simulations (AutoDock Vina) to predict binding modes and correlate with experimental IC₅₀ values .

Q. What experimental strategies resolve contradictions in reported antimicrobial efficacy data for this compound?

- Methodological Answer :

- Standardize Assays : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against S. aureus and E. coli. Control variables include inoculum size (5×10⁵ CFU/mL) and broth medium (Mueller-Hinton) .

- Address Discrepancies :

- pH Effects : Test activity at physiological (pH 7.4) vs. acidic (pH 5.5) conditions, as protonation of the amino group may alter membrane permeability .

- Synergy Studies : Combine with β-lactams to assess potentiation effects via checkerboard assays .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the hydroxypropyl chain for enhanced pharmacokinetics?

- Methodological Answer :

- Derivative Synthesis : Modify chain length (e.g., C2 vs. C3 hydroxyalkyl) and substituents (e.g., fluorine at C5) via SNAr reactions .

- ADME Profiling :

- LogP : Measure octanol/water partitioning to assess lipophilicity.

- Metabolic Stability : Use liver microsomes to identify cytochrome P450-mediated degradation hotspots .

- In Vivo Testing : Administer derivatives in rodent models to correlate chain modifications with oral bioavailability (%F) .

Data Contradiction Analysis

Q. Why do synthesis yields vary across studies, and how can reproducibility be improved?

- Methodological Answer :

- Critical Variables :

| Variable | Impact | Resolution |

|---|---|---|

| Catalyst Loading | Low Pd (0.5 mol%) reduces cost but increases reaction time | Optimize via response surface methodology (RSM) . |

| Moisture Sensitivity | Amino group reacts with H₂O, forming byproducts | Use molecular sieves or anhydrous solvents. |

- Reproducibility Protocol : Publish detailed reaction logs (e.g., inert gas flow rates, humidity levels) alongside yield data .

Tables for Key Comparisons

Table 1 : Comparison of Synthetic Methods for this compound

| Method | Yield (%) | Purity (%) | Key Condition | Reference |

|---|---|---|---|---|

| Reductive Amination | 78 | 95 | Pd/C, H₂ (50 psi), EtOH, 70°C | |

| Nucleophilic Substitution | 65 | 89 | K₂CO₃, DMF, 80°C |

Table 2 : Biological Activity of this compound Derivatives

| Derivative | MIC (μg/mL) S. aureus | LogP | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|

| Parent Compound | 32 | 1.2 | 45 |

| 5-Fluoro-substituted | 16 | 1.5 | 68 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.